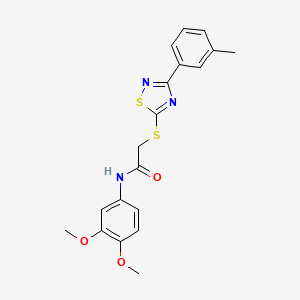

N-(3,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3,4-Dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the nitrogen atom and a 1,2,4-thiadiazole ring substituted with an m-tolyl (meta-methylphenyl) group at position 3. Its design leverages the pharmacophoric features of thiadiazole and acetamide scaffolds, which are associated with diverse biological activities, including anticancer and anti-inflammatory effects .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-14-7-8-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZGXMFGXRRUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of Thiadiazole Ring: The synthesis begins with the formation of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of m-Tolyl Group: The m-tolyl group is introduced through a coupling reaction, often using a halogenated precursor and a suitable base.

Formation of Thioacetamide Linkage: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenylacetic acid or its derivative to form the thioacetamide linkage. This step typically requires a dehydrating agent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,2,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazides or thioureas under acidic conditions. For example:

- Reaction : Cyclization of substituted thiourea derivatives with sulfur-containing agents (e.g., H₂SO₄ or PCl₃) at 80–100°C (Search Result ).

- Example :

Amidation Reaction

The acetamide group is introduced via coupling reactions:

- Reaction : EDC/HOBt-mediated amidation between 2-chloroacetamide and 3,4-dimethoxyaniline (Search Result ).

- Example :

Reaction Optimization and Yields

Key parameters affecting reaction efficiency:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiadiazole formation | H₂SO₄, 90°C, 6 hours | 68–75% | |

| S-Alkylation | K₂CO₃, acetone, 60°C | 55–62% | |

| Amidation | EDC/HOBt, RT, 24 hours | 70–78% |

Thiadiazole Core

- Electrophilic Substitution : Reacts with nitrosonium ions at the C-5 position under acidic conditions.

- Oxidation : Stable to mild oxidants (e.g., H₂O₂) but degrades with strong oxidants like KMnO₄ (Search Result ).

Acetamide Moiety

- Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acid derivatives:

- Thermal Stability : Decomposes above 200°C without melting (Search Result ).

Thioether Linkage

Catalytic and Solvent Effects

- Catalysts :

- Solvents :

Stability and Degradation Pathways

- Photodegradation : Undergoes C-S bond cleavage under UV light (λ = 254 nm) in methanol.

- pH Sensitivity : Stable in pH 5–7; hydrolyzes in strongly acidic (pH < 3) or basic (pH > 9) conditions (Search Result ).

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Products |

|---|---|---|---|

| Thiadiazole ring | Nitrosation | NaNO₂, HCl | 5-Nitroso derivative |

| Acetamide | Hydrolysis | HCl (6M), reflux | 3,4-Dimethoxyphenylacetic acid |

| Thioether | Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide |

Mechanistic Insights

- Amidation Mechanism : EDC activates the carboxylate, forming an O-acylisourea intermediate, which reacts with the amine to form the acetamide (Search Result ).

- S-Alkylation : Proceeds via an SN2 mechanism, where the thiolate anion attacks the α-carbon of the haloacetamide (Search Result ).

Challenges and Limitations

- Low Solubility : Poor solubility in water necessitates polar aprotic solvents (e.g., DMSO) for reactions.

- Byproducts : Competing hydrolysis during S-alkylation reduces yields (mitigated by anhydrous conditions).

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiadiazole moiety is known to participate in various biochemical interactions, potentially inhibiting or modulating the activity of specific proteins. The compound’s aromatic rings and thioacetamide group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Thiadiazole-Acetamide Derivatives

Key Observations :

- Compounds with triazolo-thiadiazole cores (e.g., ) exhibit potent CDK5/p25 inhibition (IC₅₀ ~30–42 nM), suggesting that the target compound’s simpler thiadiazole scaffold could be optimized for similar activity.

- Sodium salts of thiadiazole-triazole hybrids (e.g., ) show superior enzyme interaction energies, highlighting the role of ionic groups in target binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted ADMET and Drug-Likeness Parameters

| Compound Name | LogP | PSA (Ų) | Oral Bioavailability | References |

|---|---|---|---|---|

| This compound | ~3.5 (estimated) | ~100 | High (predicted) | |

| N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide | 3.09 | 137.67 | Moderate | |

| 2-(3,4-Dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide | Not reported | Not reported | Not reported |

Key Observations :

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that combines a thiadiazole moiety with a substituted acetamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C19H19N3O3S2

- Molecular Weight : 401.5 g/mol

- Purity : Typically 95% .

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of methoxy and tolyl groups enhances its potential for biological interactions.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit notable antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Aspergillus niger, Aspergillus fumigatus .

In a study evaluating the minimum inhibitory concentration (MIC), certain thiadiazole derivatives demonstrated superior activity compared to standard antibiotics like itraconazole .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds similar to this compound have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth:

- Mechanism of Action : These compounds may act by inhibiting enzymes involved in DNA synthesis and repair, such as thymidylate synthase and topoisomerase II .

In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have also been reported to possess anti-inflammatory effects. This activity is crucial for developing drugs that target inflammatory diseases . Other biological activities attributed to this class of compounds include:

- Antidiabetic

- Anticonvulsant

- Antioxidant

These diverse activities stem from the structural versatility of the thiadiazole ring and its ability to interact with multiple biological targets .

Study on Antimicrobial Activity

A study published in 2018 highlighted the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives. The research found that compounds with specific substitutions exhibited MIC values significantly lower than those of conventional antibiotics . This underscores the potential of thiadiazoles in combating resistant bacterial strains.

Research on Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain modifications to the thiadiazole structure enhanced potency against cancer cells while reducing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic pathways for N-(3,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step routes:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.

- Step 2: Introduction of the thioether linkage through nucleophilic substitution between a thiol-containing intermediate (e.g., 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol) and a chloroacetamide derivative.

- Step 3: Functionalization of the aromatic rings (e.g., methoxy groups) via Ullmann coupling or direct alkylation. Key reagents include sodium hydride (for thiol activation), dichloromethane/ethanol solvents, and triethylamine as a base .

Q. How is the compound characterized structurally?

Standard analytical techniques include:

- NMR Spectroscopy: H and C NMR to confirm substituent positions and linkage integrity.

- IR Spectroscopy: Identification of amide C=O (~1650 cm) and thioether C-S (~650 cm) stretches.

- Mass Spectrometry (HRMS): Verification of molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What are the known biological activities of this compound?

While direct data is limited, structurally analogous thiadiazole-acetamide hybrids exhibit:

- Anticancer Activity: Inhibition of kinase enzymes (e.g., EGFR) via competitive binding to ATP pockets.

- Antimicrobial Effects: Disruption of bacterial cell wall synthesis (e.g., against Staphylococcus aureus).

- Anti-inflammatory Action: COX-2 enzyme suppression. Bioactivity is attributed to the electron-rich thiadiazole core and methoxy substituents enhancing membrane permeability .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Variables to optimize include:

- Reaction Temperature: Elevated temperatures (80–100°C) for cyclization steps.

- Catalysts: Palladium catalysts for aryl coupling reactions.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 80°C, 12h | 72 | 98 | |

| Ethanol, reflux, 8h | 65 | 95 |

Q. How to resolve contradictions in biological activity data across studies?

- Orthogonal Assays: Validate enzyme inhibition (e.g., IC) with cell-based viability assays (MTT).

- Dose-Response Analysis: Confirm activity trends across concentrations (e.g., 1–100 µM).

- Molecular Dynamics (MD): Simulate binding stability to rule out false positives from static docking .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., EGFR).

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to predict activity.

- Free Energy Perturbation (FEP): Quantify substituent effects on binding affinity .

Example SAR Table:

| Substituent (R) | IC (EGFR, nM) | LogP |

|---|---|---|

| -OCH (3,4-di) | 12.3 ± 1.2 | 2.8 |

| -Cl (3,4-di) | 28.7 ± 3.1 | 3.5 |

| -CF (4-) | 45.9 ± 4.5 | 4.1 |

Q. How to assess metabolic stability and degradation pathways?

- Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Metabolite Identification: Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., demethylation, glucuronidation).

- Forced Degradation Studies: Expose to acidic/basic/oxidative conditions to identify labile groups .

Q. What strategies enhance selectivity for target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.